![molecular formula C17H19FN2O4S B7527895 4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid](/img/structure/B7527895.png)
4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid, commonly known as DFEN, is a chemical compound that belongs to the class of sulfonamide drugs. DFEN is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. DFEN has been extensively studied for its potential use as an anticancer agent.
Applications De Recherche Scientifique
DFEN has been extensively studied for its potential use as an anticancer agent. CA IX is overexpressed in many types of cancer cells, and its inhibition by DFEN has been shown to inhibit tumor growth and metastasis in preclinical studies. DFEN has also been studied for its potential use in imaging and diagnosis of cancer. The high expression of CA IX in cancer cells makes it an attractive target for imaging and diagnosis.
Mécanisme D'action
DFEN inhibits the activity of CA IX by binding to its active site. CA IX is involved in regulating the pH of the extracellular environment of cancer cells, which is critical for their survival and proliferation. DFEN inhibits this process, leading to a decrease in the pH of the extracellular environment, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
DFEN has been shown to have potent anticancer activity in preclinical studies. It inhibits tumor growth and metastasis by inhibiting the activity of CA IX. DFEN has also been shown to have potential use in imaging and diagnosis of cancer due to its ability to bind to CA IX, which is overexpressed in many types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DFEN has several advantages for lab experiments. It is a potent inhibitor of CA IX, which makes it an attractive target for studying the mechanism of action of CA IX in cancer cells. DFEN is also relatively easy to synthesize, which makes it readily available for research purposes. However, DFEN has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in some experiments. DFEN also has some toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on DFEN. One area of research is the development of more potent and selective inhibitors of CA IX. DFEN has shown promising results in preclinical studies, but there is still room for improvement. Another area of research is the development of new imaging and diagnostic techniques using DFEN. The high expression of CA IX in cancer cells makes it an attractive target for imaging and diagnosis. Finally, the potential use of DFEN in combination with other anticancer agents is an area of research that warrants further investigation. Combining DFEN with other agents may enhance its anticancer activity and reduce its toxicity.
Méthodes De Synthèse
The synthesis method of DFEN involves the reaction of 4-aminobenzoic acid with 2-(4-fluorophenyl)ethylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with dimethylamine and sulfur dioxide to obtain DFEN. The synthesis method of DFEN has been optimized to increase the yield and purity of the compound.
Propriétés
IUPAC Name |
4-[[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-20(2)16(12-3-7-14(18)8-4-12)11-19-25(23,24)15-9-5-13(6-10-15)17(21)22/h3-10,16,19H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFLPBTXJLGDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)
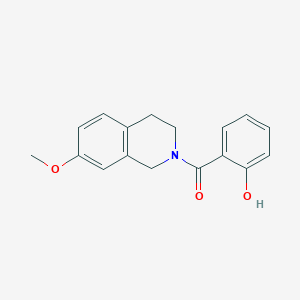
![N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7527842.png)
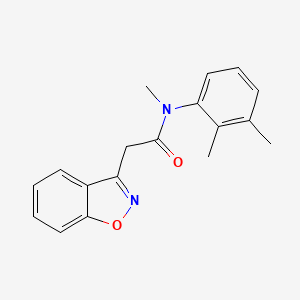
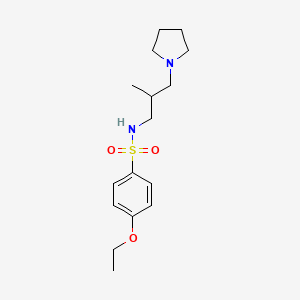
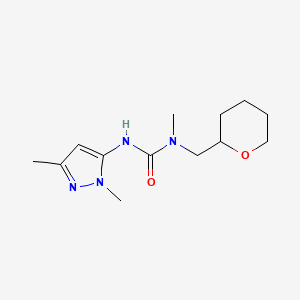
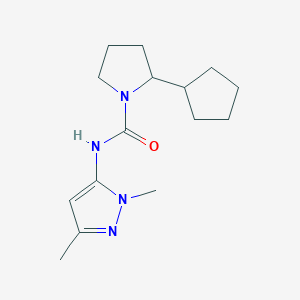
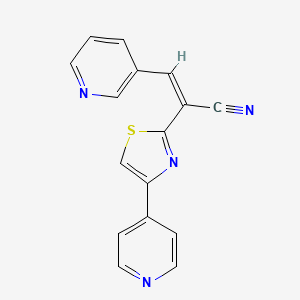
![2-[4-(2-chlorobenzoyl)-1,4-diazepan-1-yl]-N-cyclopentylpropanamide](/img/structure/B7527907.png)

![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)
![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
![6-Methyl-2-(1,3-thiazol-2-ylsulfanyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7527921.png)